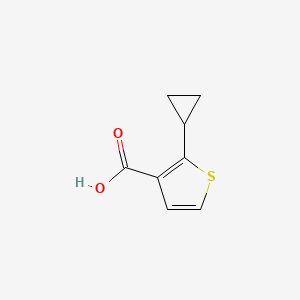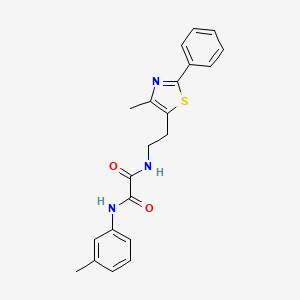
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide is a chemical compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol. This compound contains several functional groups, including an amide group, a pivalamide group, a hydroxyl group, and a methylthio group attached to a phenyl ring
準備方法
. based on the functional groups present in the molecule, a possible synthetic route could involve the following steps:
Formation of the amide bond: This could be achieved by reacting a suitable amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This could be accomplished through a hydroxylation reaction, where a suitable precursor is oxidized to introduce the hydroxyl group.
Attachment of the methylthio group: This could be done by reacting a suitable phenyl derivative with a methylthio reagent, such as methylthiol or a methylthio-containing compound.
Industrial production methods for this compound are not available, as it is primarily used for research purposes.
化学反応の分析
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide can undergo various chemical reactions based on its functional groups:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone, depending on the reaction conditions.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide finds applications in diverse scientific research due to its unique properties
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s functional groups may allow it to interact with biological molecules, making it useful for studying biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.
Industry: The compound’s unique properties may make it suitable for use in industrial processes, such as catalysis or material science.
作用機序
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide exerts its effects is not well-understood due to the lack of research. based on its functional groups, the compound may interact with specific molecular targets and pathways in biological systems. For example, the hydroxyl group could participate in hydrogen bonding with other molecules, while the methylthio group could undergo oxidation or other chemical transformations.
類似化合物との比較
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide can be compared with other similar compounds that contain amide, hydroxyl, and methylthio groups. Some similar compounds include:
N-(2-hydroxy-2-phenylethyl)pivalamide: This compound lacks the methylthio group, which may result in different chemical properties and reactivity.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)pivalamide: This compound has a methyl group instead of a methylthio group, which could affect its oxidation potential and other chemical properties.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide: This compound has an acetamide group instead of a pivalamide group, which may influence its stability and reactivity.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKOGYDAPUCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
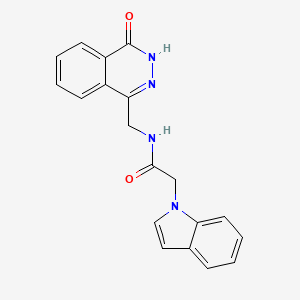
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2987057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
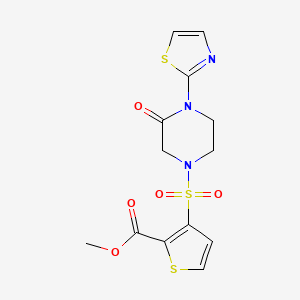
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)
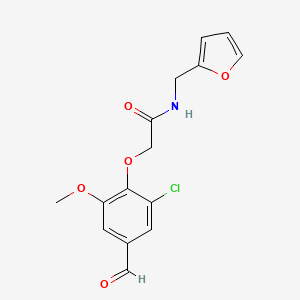
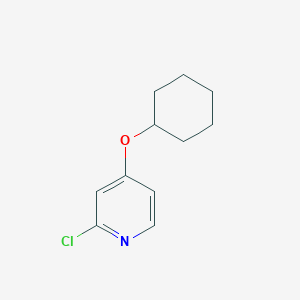
![1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2987069.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
